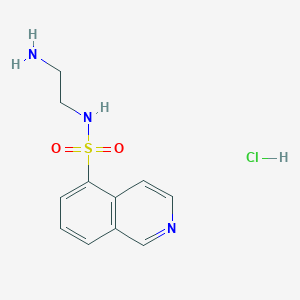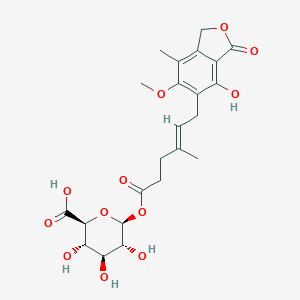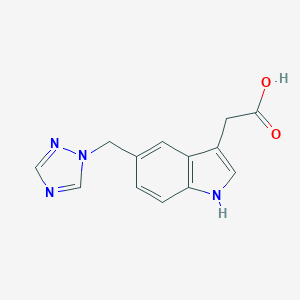
三唑甲基吲哚-3-乙酸
描述
Triazolomethylindole-3-acetic Acid is a compound with the molecular formula C13H12N4O2 and a molecular weight of 256.26 g/mol . It is a metabolite of the serotonin (5-HT) receptor subtype 5-HT 1B and 5-HT 1D agonist rizatriptan .
Molecular Structure Analysis
The molecular structure of Triazolomethylindole-3-acetic Acid consists of a central triazole nucleus, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The IUPAC name for this compound is 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid .Physical And Chemical Properties Analysis
Triazolomethylindole-3-acetic Acid has a molecular weight of 256.26 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 4. The exact mass and monoisotopic mass of the compound are 256.09602564 g/mol .科学研究应用
Role in Microorganisms
Indole-3-acetic acid (IAA), a family member of auxin indole derivatives, plays a crucial role in the growth, development, and plant interaction of microorganisms . The biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .
Biosynthetic Pathways
IAA biosynthesis in microorganisms involves several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Effects on Microorganisms
IAA has various effects on microorganisms, influencing their virulence on plants and beneficial impacts on plants .
Synthesis and Biological Application
1,2,3-Triazoles, though absent in nature, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Role in Plant Hormone Production
IAA is an important plant hormone belonging to the auxin family of indole derivatives. It controls almost every aspect of plant growth and development, such as cell division, elongation, fruit development, and senescence .
Interaction with Endophytes
The plant hormone IAA is one of the main signals playing a role in the communication between host and endophytes. Endophytes can synthesize IAA de novo to influence the IAA homeostasis in plants .
未来方向
While specific future directions for Triazolomethylindole-3-acetic Acid are not mentioned in the search results, it’s worth noting that research on related compounds like indole-3-acetic acid (IAA) has shown potential in areas such as large-scale production and evaluation of the inhibitory effect on weed growth . This suggests that similar compounds could have potential applications in agriculture and other fields.
作用机制
Target of Action
Triazolomethylindole-3-acetic Acid, also known as Triazolomethyl-indole-3-acetic Acid, is a metabolite of the serotonin (5-HT) receptor subtype 5-HT 1B and 5-HT 1D agonist rizatriptan . The primary targets of this compound are these serotonin receptor subtypes, which play a crucial role in neurotransmission in the central nervous system .
Mode of Action
As a metabolite of rizatriptan, it may interact with its targets, the 5-ht 1b and 5-ht 1d receptors, leading to changes in neurotransmission
Biochemical Pathways
The biochemical pathways affected by Triazolomethylindole-3-acetic Acid are likely related to serotonin signaling, given its targets. Indole-3-acetic acid (IAA), a related compound, is known to be produced by the degradation of tryptophan in higher plants . IAA regulates almost all aspects of plant growth and development, and similar effects might be expected from Triazolomethylindole-3-acetic Acid . .
Pharmacokinetics
Its predicted properties include a logp of 118, indicating its lipophilicity, and a bioavailability score of 1, suggesting it may be well-absorbed in the body . These properties could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
Given its relation to rizatriptan and its targets, it may have effects on neurotransmission and potentially influence processes such as pain perception
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the biosynthesis and functions of IAA in microorganisms can be modulated by environmental conditions . Similar factors might also influence the action of Triazolomethylindole-3-acetic Acid.
属性
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437270 | |
| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolomethylindole-3-acetic Acid | |
CAS RN |
177270-91-6 | |
| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?
A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.
Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?
A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



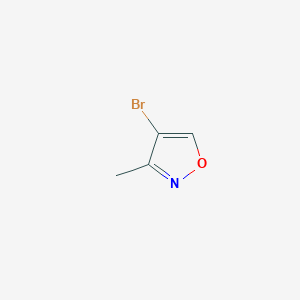
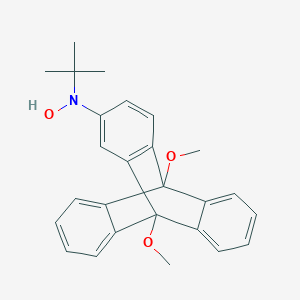
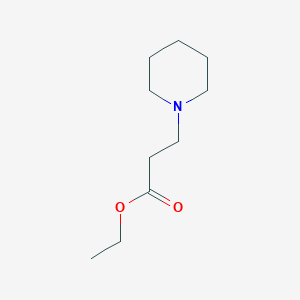
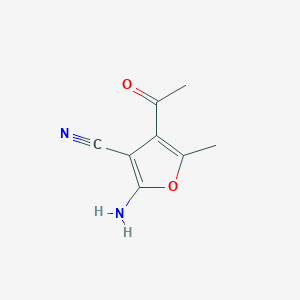



![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
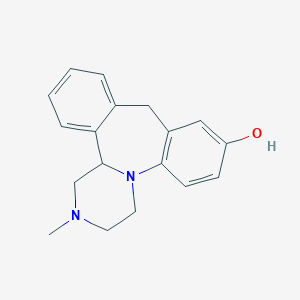
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
